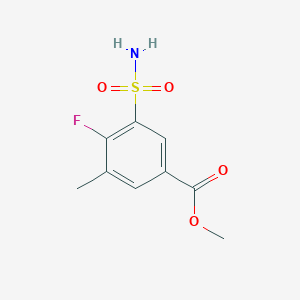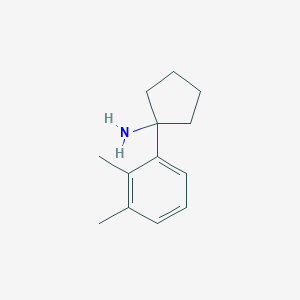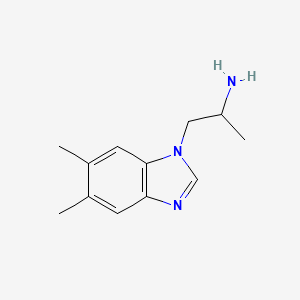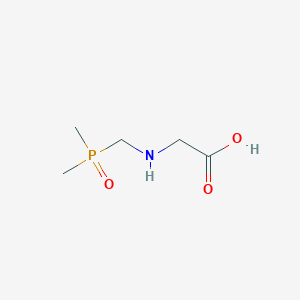
2-(((Dimethylphosphoryl)methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is a chemical compound with the molecular formula C5H12NO3P It is known for its unique structure, which includes a dimethylphosphoryl group attached to an aminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid typically involves the reaction of dimethylphosphoryl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3O)2PCl+NH2CH2COOH→(CH3O)2PCH2NHCH2COOH+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((Dimethylphosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amino acids with various functional groups.
Scientific Research Applications
2-(((Dimethylphosphoryl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Dimethylphosphoryl)methylglycine
- N-(Dimethylphosphoryl)ethylglycine
- N-(Dimethylphosphoryl)propylglycine
Uniqueness
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is unique due to its specific combination of a dimethylphosphoryl group and an aminoacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H12NO3P |
|---|---|
Molecular Weight |
165.13 g/mol |
IUPAC Name |
2-(dimethylphosphorylmethylamino)acetic acid |
InChI |
InChI=1S/C5H12NO3P/c1-10(2,9)4-6-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
NCOLKTBILLIIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)




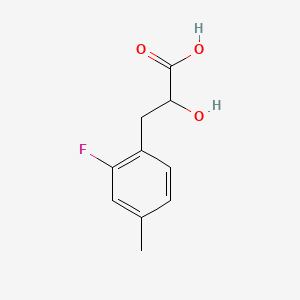
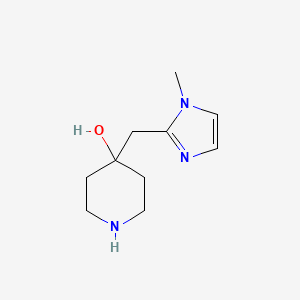
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

